molecular formula C6H6BN3O2S B13997578 2-(Imidazol-1-yl)thiazole-4-boronic acid

2-(Imidazol-1-yl)thiazole-4-boronic acid

Cat. No.: B13997578
M. Wt: 195.01 g/mol
InChI Key: OTGYJZCFLFVYBS-UHFFFAOYSA-N
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Description

2-(Imidazol-1-yl)thiazole-4-boronic acid is a compound that combines the structural features of imidazole, thiazole, and boronic acid Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while thiazole is a five-membered ring containing both sulfur and nitrogen atoms Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazol-1-yl)thiazole-4-boronic acid typically involves the formation of the imidazole and thiazole rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors to form the imidazole and thiazole rings, followed by borylation to introduce the boronic acid moiety. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Imidazol-1-yl)thiazole-4-boronic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation and reduction reactions can yield various oxidized or reduced derivatives.

Scientific Research Applications

2-(Imidazol-1-yl)thiazole-4-boronic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound can be used in the development of biological probes and sensors due to its ability to interact with biomolecules.

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Imidazol-1-yl)thiazole-4-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The imidazole and thiazole rings can interact with various biological targets, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

2-(Imidazol-1-yl)thiazole-4-boronic acid can be compared with other similar compounds, such as:

    Imidazole derivatives: These compounds share the imidazole ring structure and exhibit similar biological activities.

    Thiazole derivatives: Compounds containing the thiazole ring also have comparable chemical and biological properties.

    Boronic acids: Other boronic acid derivatives can form similar covalent interactions with nucleophiles and are used in various applications.

The uniqueness of this compound lies in its combination of imidazole, thiazole, and boronic acid functionalities, which confer a distinct set of chemical and biological properties.

Biological Activity

2-(Imidazol-1-yl)thiazole-4-boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent studies and findings.

  • IUPAC Name: this compound
  • Molecular Formula: C7H8B N3O2S
  • Molecular Weight: 195.03 g/mol
  • CAS Number:

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The imidazole and thiazole rings facilitate binding to target proteins, influencing pathways such as:

  • Enzyme Inhibition: It has been shown to inhibit enzymes involved in cancer progression, such as Pin1, which is crucial for cellular proliferation and survival .
  • Antioxidant Activity: This compound exhibits significant antioxidant properties, reducing oxidative stress in cellular models .

Anticancer Activity

Recent studies have demonstrated the potential of this compound in cancer treatment:

  • Cell Proliferation Inhibition: The compound has shown IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer properties. For instance, derivatives of thiazole compounds have been reported to exhibit cytotoxicity against HepG2 liver cancer cells .
CompoundIC50 (µM)Cancer Type
This compound0.5 - 2.1HepG2
Thiazole Derivative A0.06Non-small cell lung cancer
Thiazole Derivative B0.126MDA-MB-231 TNBC

Antioxidant Activity

The compound's antioxidant capabilities were evaluated through various assays:

  • Ferric Reducing Antioxidant Power (FRAP): Showed high activity, indicating its potential as a protective agent against oxidative damage.

Antimicrobial Activity

Research indicates that compounds similar to 2-(Imidazol-1-yl)thiazole derivatives possess antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains of bacteria and fungi .

Case Studies

  • Pin1 Inhibition Study:
    A series of thiazole derivatives were synthesized and tested for their ability to inhibit Pin1. The most potent derivative exhibited an IC50 of 5.38 µM, highlighting the significance of structural modifications in enhancing biological activity .
  • Antioxidant Evaluation:
    In vitro studies demonstrated that derivatives of imidazo[2,1-b]thiazole showed significant scavenging activity against ABTS radicals and lipid peroxidation, reinforcing their potential as therapeutic agents for oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of 2-(Imidazol-1-yl)thiazole derivatives can be influenced by:

  • Substitution Patterns: Variations in the substituents on the imidazole or thiazole rings can significantly alter potency and selectivity against specific targets.
SubstituentEffect on Activity
Hydroxyl GroupIncreased binding affinity
Methyl GroupEnhanced lipophilicity

Properties

Molecular Formula

C6H6BN3O2S

Molecular Weight

195.01 g/mol

IUPAC Name

(2-imidazol-1-yl-1,3-thiazol-4-yl)boronic acid

InChI

InChI=1S/C6H6BN3O2S/c11-7(12)5-3-13-6(9-5)10-2-1-8-4-10/h1-4,11-12H

InChI Key

OTGYJZCFLFVYBS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CSC(=N1)N2C=CN=C2)(O)O

Origin of Product

United States

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